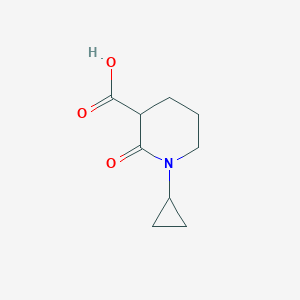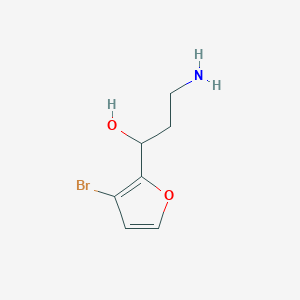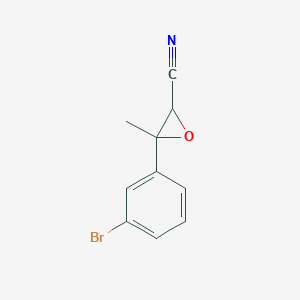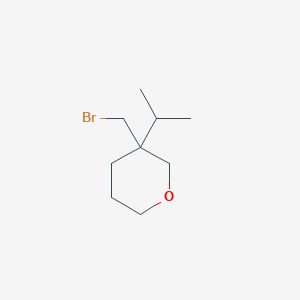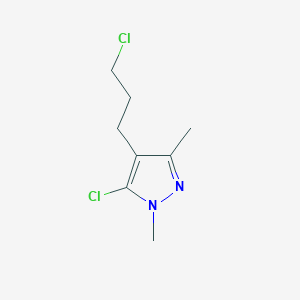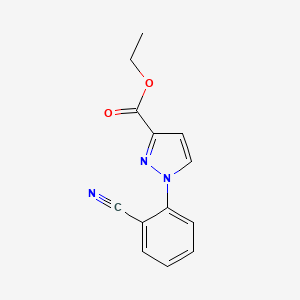
2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine is a chemical compound with the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol . This compound is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 2-position, an ethyl group at the N-position, and a methyl group at the 5-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization with formamide to form the pyrimidine ring . The reaction conditions often require a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality . The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-5-methylpyrimidin-4-one, while reduction could produce this compound derivatives .
Scientific Research Applications
2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biochemical effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-N-methyl-5-methylpyrimidin-4-amine
- 2-Cyclopropyl-N-ethyl-4-methylpyrimidin-5-amine
- 2-Cyclopropyl-N-ethyl-5-ethylpyrimidin-4-amine
Uniqueness
2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H15N3/c1-3-11-9-7(2)6-12-10(13-9)8-4-5-8/h6,8H,3-5H2,1-2H3,(H,11,12,13) |
InChI Key |
FNZYPUWDVVEZDK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13209544.png)
![5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13209552.png)
